3-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
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Overview
Description
3-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core and a benzodioxole moiety. It has shown potential in various scientific research applications, particularly in the development of anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a one-pot synthesis involving the condensation of cyanothioacetamide with a diketone, followed by intramolecular cyclization and alkylation.
Introduction of the Benzodioxole Moiety: This step often involves a Pd-catalyzed C-N cross-coupling reaction, where a benzodioxole group is introduced at the N1-position of the thieno[2,3-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 3-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Amuvatinib Derivatives: Compounds like N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide.
Indole Derivatives: Compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles with various fused heteroaryl moieties.
Uniqueness
3-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE stands out due to its unique combination of a thieno[2,3-b]pyridine core and a benzodioxole moiety, which imparts distinct biological activities and chemical reactivity. Its ability to selectively target cancer cells under glucose starvation conditions makes it a promising candidate for further research and development.
Properties
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c16-12-9-2-1-5-17-15(9)22-13(12)14(19)18-8-3-4-10-11(6-8)21-7-20-10/h1-6H,7,16H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDCCZXRXZICTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)N=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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